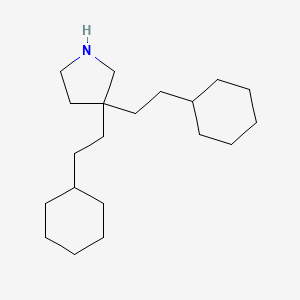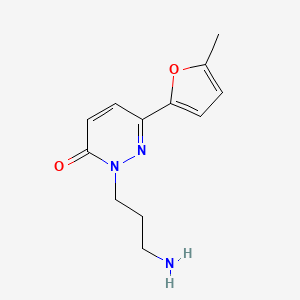
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one, also known as MFP-3-one, is a novel pyridazinone-based compound that has recently emerged as a promising lead molecule for the development of potential therapeutic agents. This compound has been studied for its potential applications in the treatment of diseases such as cancer, inflammation, and infection. Furthermore, its unique structural features and biological properties make it an attractive target for further research.
Aplicaciones Científicas De Investigación
Anticonvulsant and Muscle Relaxant Activities
Research on dihydropyridazin-3-one derivatives has demonstrated their potential in medical applications, particularly in the development of new anticonvulsant and muscle relaxant drugs. A study by Sharma et al. (2013) synthesized a series of dihydropyridazin-3-one derivatives and evaluated their anticonvulsant activity and muscle relaxant activity. Some compounds showed promising results comparable to standard drugs like phenytoin and diazepam (Sharma, Verma, Sharma, & Prajapati, 2013).
Synthesis of Fused Azines
Ibrahim and Behbehani (2014) described the synthesis of a new class of pyridazin-3-one derivatives. These compounds were used as intermediates to create fused azines, highlighting the versatility of pyridazin-3-one frameworks in synthesizing complex heterocyclic structures (Ibrahim & Behbehani, 2014).
Novel 7-Aminofuro- and Aminothieno[2,3-d]pyridazin-4(5H)-ones
Koza et al. (2013) reported the synthesis of novel compounds including 7-aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-ones. These compounds were synthesized starting from furan- and thiophene-derived substrates, indicating the potential of furan derivatives in creating bioactive heterocycles (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).
Anti-microbial Activity and Cytotoxicity
Shankar et al. (2017) synthesized novel urea derivatives to assess their anti-microbial activity and cytotoxicity. Their research underscores the importance of structural modifications in enhancing the biological efficacy of pyridazinone-based compounds (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Synthesis of Optically Active Furanoids
Werfeli et al. (2010) explored the synthesis of optically active furanoids containing cytosine-, adenine-, and nicotinamide-like moieties, illustrating the potential application of furan derivatives in synthesizing optically active compounds with potential biological activity (Werfeli, Voltrová, Prutianov, & Kuthan, 2010).
Propiedades
IUPAC Name |
2-(3-aminopropyl)-6-(5-methylfuran-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-3-5-11(17-9)10-4-6-12(16)15(14-10)8-2-7-13/h3-6H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJJFJPLBMWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)

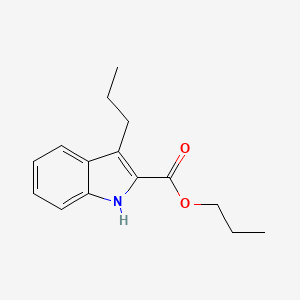
![13-(tert-Butoxycarbonyl)-9-{3-[(tert-butoxycarbonyl)amino]propyl}-2,2-dimethyl-4-oxo-3-oxa-5,9,13-triazapentadecan-15-oic acid](/img/structure/B1484413.png)
![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)
![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)
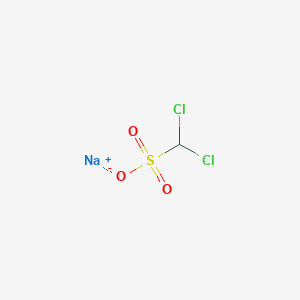
![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)
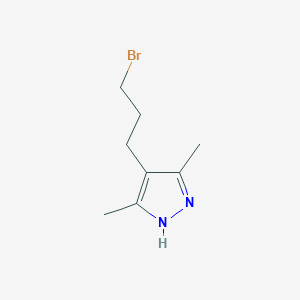
![1-(3-{[(Benzyloxy)carbonyl]amino}propanoyl)-3-azetidinyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B1484427.png)
